molecular formula C18H15ClN4O B14994475 5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B14994475
M. Wt: 338.8 g/mol
InChI Key: WHJQSWCZLFXWKP-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting with a precursor such as o-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.

    Substitution Reactions: Introducing the 4-chlorophenyl group through electrophilic aromatic substitution.

    Formation of the Pyrrolone Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.

    Amination: The final step involves introducing the amino group at the 5-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the target and the nature of the interaction (e.g., inhibition, activation).

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-chlorophenyl)-4-(1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but without the methyl group.

    5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the double bond in the pyrrolone ring.

Uniqueness

The presence of the 6-methyl group and the specific arrangement of the benzodiazole and pyrrolone rings make “5-Amino-1-(4-chlorophenyl)-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one” unique

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H15ClN4O/c1-10-2-7-13-14(8-10)22-18(21-13)16-15(24)9-23(17(16)20)12-5-3-11(19)4-6-12/h2-8,20,24H,9H2,1H3,(H,21,22)

InChI Key

WHJQSWCZLFXWKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(CN(C3=N)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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